molecular formula C16H26ClNO2 B15188955 DL-2-Phenylglycine 5,5-dimethylhexyl ester hydrochloride CAS No. 87252-87-7

DL-2-Phenylglycine 5,5-dimethylhexyl ester hydrochloride

Cat. No.: B15188955
CAS No.: 87252-87-7
M. Wt: 299.83 g/mol
InChI Key: SLSZFHVUWYUSOA-UHFFFAOYSA-N
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Description

DL-2-Phenylglycine 5,5-dimethylhexyl ester hydrochloride is a chemical compound that belongs to the class of phenylglycines Phenylglycines are non-proteinogenic amino acids that have a phenyl group attached to the alpha carbon of glycine

Preparation Methods

Synthetic Routes and Reaction Conditions

DL-2-Phenylglycine 5,5-dimethylhexyl ester hydrochloride can be synthesized through several methods. One common approach involves the esterification of DL-2-Phenylglycine with 5,5-dimethylhexanol in the presence of an acid catalyst, followed by the formation of the hydrochloride salt. The reaction conditions typically include refluxing the reactants in an organic solvent such as toluene or dichloromethane, with the addition of a dehydrating agent like thionyl chloride to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified through crystallization or chromatography techniques to ensure it meets the required specifications for industrial applications .

Chemical Reactions Analysis

Types of Reactions

DL-2-Phenylglycine 5,5-dimethylhexyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

DL-2-Phenylglycine 5,5-dimethylhexyl ester hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of DL-2-Phenylglycine 5,5-dimethylhexyl ester hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate protein-protein interactions, affecting various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DL-2-Phenylglycine 5,5-dimethylhexyl ester hydrochloride is unique due to its specific ester group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other phenylglycine derivatives may not be suitable .

Properties

CAS No.

87252-87-7

Molecular Formula

C16H26ClNO2

Molecular Weight

299.83 g/mol

IUPAC Name

5,5-dimethylhexyl 2-amino-2-phenylacetate;hydrochloride

InChI

InChI=1S/C16H25NO2.ClH/c1-16(2,3)11-7-8-12-19-15(18)14(17)13-9-5-4-6-10-13;/h4-6,9-10,14H,7-8,11-12,17H2,1-3H3;1H

InChI Key

SLSZFHVUWYUSOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCCCOC(=O)C(C1=CC=CC=C1)N.Cl

Origin of Product

United States

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